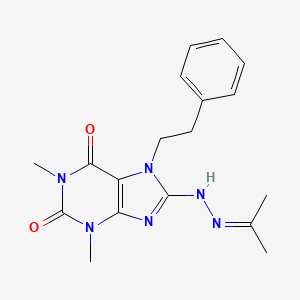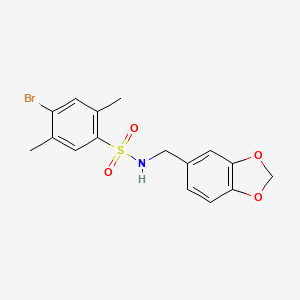
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2,5-dimethylbenzenesulfonamide, also known as BDBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. BDBS is a sulfonamide derivative that contains a benzodioxole ring, which is a common structural motif found in many biologically active compounds.
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
- The compound and its derivatives have shown potential in photodynamic therapy, particularly for cancer treatment. A study by Pişkin et al. (2020) synthesized and characterized a zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are significant for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020). A related study by Öncül et al. (2022) also highlighted the potential of zinc(II) phthalocyanine substituted with benzenesulfonamide units containing a schiff base for use in photodynamic cancer therapy due to its solubility, fluorescence, and singlet oxygen production (Öncül, Öztürk, & Pişkin, 2022).
Antibacterial and Lipoxygenase Inhibition
- Abbasi et al. (2017) explored sulfonamides bearing the 1,4-benzodioxin ring for their antibacterial potential. The study synthesized N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides and evaluated their efficacy against various bacterial strains, showing good inhibitory activity compared to the standard drug, Ciprofloxacin (Abbasi, Rehman, Siddiqui, Sheeza, Nazir, Ahmad, Malik, & Shah, 2017).
Photophysicochemical Properties
- Another study by Öncül et al. (2021) on the synthesis and characterization of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents revealed their suitability for photocatalytic applications. This indicates a potential for broader applications in fields like environmental remediation or energy conversion (Öncül, Öztürk, & Pişkin, 2021).
Synthesis and Structural Characterization
- Cheng De-ju (2015) studied the synthesis of methylbenzenesulfonamide CCR5 antagonists. This research provides valuable insights into the structural characteristics of these compounds and their potential applications as targeting preparations in HIV-1 infection prevention (Cheng De-ju, 2015).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to interact with various targets, such ascancer cell lines and aldehyde dehydrogenase-2 (ALDH2) , a critical enzyme in regulating mitophagy .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to causecell cycle arrest at the S phase and induce apoptosis in cancer cells . Another study suggests that ALDH2 activated by a similar compound could reduce the risk of ischemic random skin flap necrosis .
Biochemical Pathways
Compounds with similar structures have been reported to inhibitmitophagy through the PINK1/Parkin signaling pathway .
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO4S/c1-10-6-16(11(2)5-13(10)17)23(19,20)18-8-12-3-4-14-15(7-12)22-9-21-14/h3-7,18H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJOEQWKTZIMRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

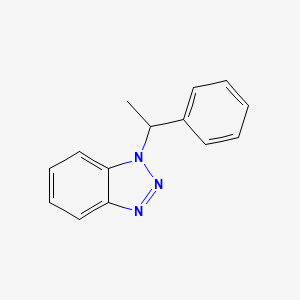
![Methyl 4-(cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl)benzoate](/img/structure/B2356978.png)
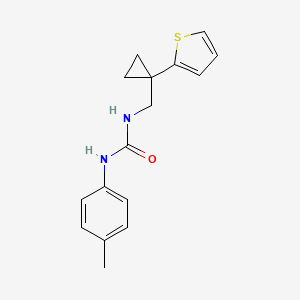
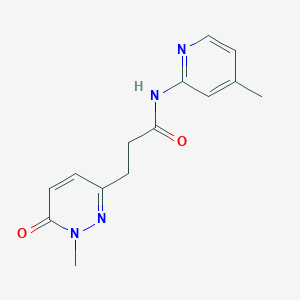

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2356986.png)
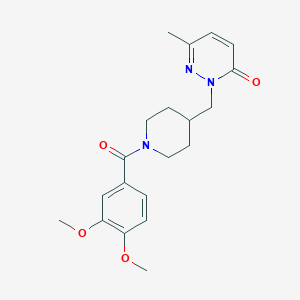

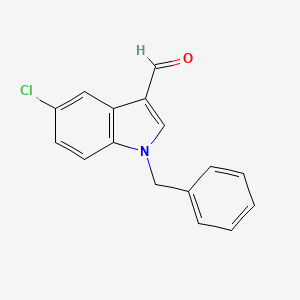
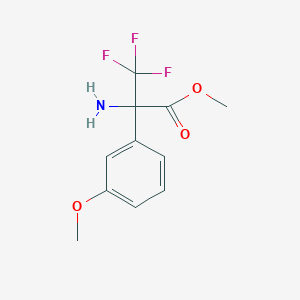
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2356994.png)
![3-[(E)-(2-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B2356996.png)
